![molecular formula C9H8BrClN2O2 B14046864 9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B14046864.png)
9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one HCl: is a chemical compound with the molecular formula C9H7BrN2O2 . It is known for its pale-yellow to yellow-brown solid form and is primarily used in various scientific research applications .
Preparation Methods
The synthesis of 9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one HCl involves several steps. One common method includes the alkylation of 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one with methyl iodide in the presence of potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) as a solvent . This reaction typically requires extended heating to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one HCl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution at the bromine atom.
Common reagents used in these reactions include methyl iodide, potassium hydroxide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one HCl has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one HCl involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules . These interactions can result in changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
When compared to similar compounds, 9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one HCl stands out due to its unique chemical structure and reactivity. Similar compounds include:
- 9-bromo-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
These compounds share structural similarities but differ in their specific functional groups and reactivity, making 9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one HCl unique in its applications and chemical behavior.
Properties
Molecular Formula |
C9H8BrClN2O2 |
|---|---|
Molecular Weight |
291.53 g/mol |
IUPAC Name |
9-bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C9H7BrN2O2.ClH/c1-5-2-6(10)9-11-7(13)3-8(14)12(9)4-5;/h2-4,13H,1H3;1H |
InChI Key |
GRNFWAVEPLRMMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=O)C=C(N=C2C(=C1)Br)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-7-bromo-3,5-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine](/img/structure/B14046785.png)
![(4Z)-N4-[(4-chlorophenyl)methylidene]-N1-({1,4-dioxaspiro[4.5]decan-8-yl}methyl)-N1-methylbenzene-1,4-diamine](/img/structure/B14046791.png)
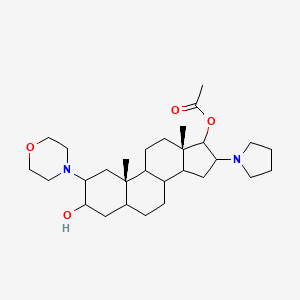

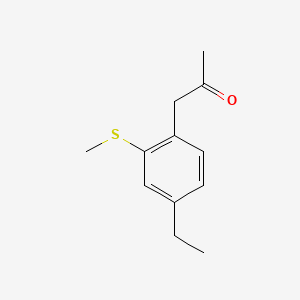
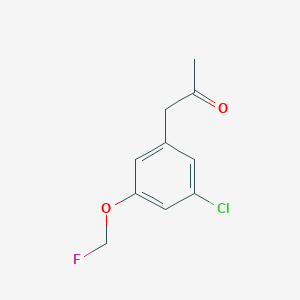
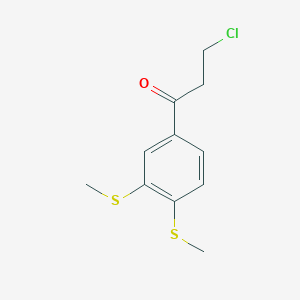
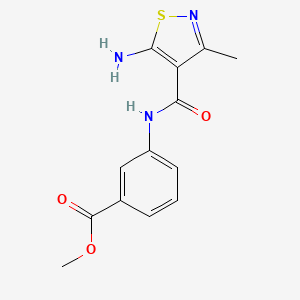
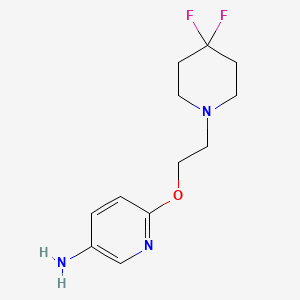
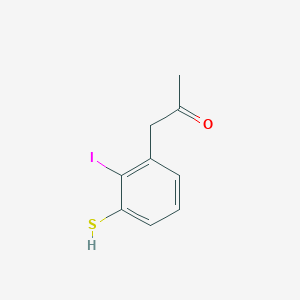
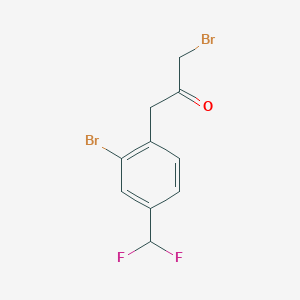
![tert-butyl 4-(3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate](/img/structure/B14046858.png)


